2-chloro-N-(pyridin-2-yl)benzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-pyridin-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c12-9-5-1-2-6-10(9)17(15,16)14-11-7-3-4-8-13-11/h1-8H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERVJTPMBGNSTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NC2=CC=CC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301275887 | |
| Record name | 2-Chloro-N-2-pyridinylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301275887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339292-55-6 | |
| Record name | 2-Chloro-N-2-pyridinylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339292-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-2-pyridinylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301275887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for 2 Chloro N Pyridin 2 Yl Benzenesulfonamide
Classical and Contemporary Approaches to N-(Pyridin-2-yl)benzenesulfonamide Synthesis
The formation of the sulfonamide bond in N-aryl and N-heteroaryl sulfonamides is a cornerstone of medicinal and materials chemistry. The synthesis of 2-chloro-N-(pyridin-2-yl)benzenesulfonamide is primarily achieved through well-established sulfonylation reactions, with ongoing research focused on optimizing these processes for improved efficiency and yield.
Sulfonylation Reactions with Pyridin-2-amine Precursors
The most common and direct method for synthesizing this compound involves the reaction of 2-chlorobenzenesulfonyl chloride with pyridin-2-amine. This nucleophilic substitution reaction at the sulfonyl group is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.
The general reaction is as follows:

Scheme 1: General synthesis of this compound.
Pyridine (B92270) is frequently employed as both the solvent and the base, facilitating the reaction by activating the sulfonyl chloride and scavenging the generated HCl. nih.gov Alternative bases such as sodium carbonate in aqueous media have also been reported for the synthesis of similar N-heteroaryl sulfonamides, offering a different workup profile. researchgate.net The choice of base and solvent system is critical and can significantly influence the reaction rate and the purity of the final product.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often manipulated include the choice of base, solvent, reaction temperature, and reaction time. For instance, the synthesis of analogous N-(pyrazin-2-yl)benzenesulfonamides has been carried out in acetone with pyridine at room temperature overnight. nih.gov
The electronic properties of the substituents on both the sulfonyl chloride and the amine precursor play a significant role. The chlorine atom at the 2-position of the benzenesulfonyl chloride is an electron-withdrawing group, which can increase the electrophilicity of the sulfur atom, potentially facilitating the nucleophilic attack by the amino group of pyridin-2-amine. Conversely, the nucleophilicity of the pyridin-2-amine is also a key factor; electron-withdrawing substituents on the pyridine ring can decrease the nucleophilicity of the amino group, leading to lower reaction yields. nih.gov The use of stronger bases like lithium hydride in an aprotic polar solvent such as N,N-dimethylformamide (DMF) has been employed for the subsequent N-alkylation of related N-(pyridin-2-yl)benzenesulfonamides, suggesting its potential utility in optimizing the initial sulfonylation under certain conditions. researchgate.net
Below is a representative table of reaction conditions for the synthesis of N-heteroaryl sulfonamides, which can be extrapolated for the synthesis of the title compound.
| Base | Solvent | Temperature | Typical Yield Range (%) |
|---|---|---|---|
| Pyridine | Pyridine | Room Temperature | 50-75 |
| Pyridine | Acetone | Room Temperature | 40-70 |
| Sodium Carbonate | Water/Organic Co-solvent | 0 °C to Room Temperature | 60-85 |
| Triethylamine | Dichloromethane (DCM) | 0 °C to Room Temperature | 55-80 |
Regioselective Functionalization and Structural Diversification of the this compound Scaffold
The this compound scaffold possesses multiple sites for further chemical modification, allowing for the generation of a diverse library of derivatives. The regioselectivity of these functionalization reactions is governed by the electronic and steric properties of the scaffold.
Substituent Effects on Reaction Pathways
The existing substituents on the this compound molecule direct the course of subsequent reactions.
The 2-chloro-benzenesulfonyl group: The chlorine atom and the sulfonamide group are both electron-withdrawing and ortho-, para-directing for electrophilic aromatic substitution on the benzene (B151609) ring, although the ring is generally deactivated. The chlorine atom itself can be a site for nucleophilic aromatic substitution under specific conditions or can participate in transition-metal-catalyzed cross-coupling reactions.
The Pyridin-2-yl group: The pyridine ring is an electron-deficient heterocycle, which makes it generally resistant to electrophilic substitution but susceptible to nucleophilic attack, particularly at the 4-position.
The Sulfonamide N-H group: The proton on the sulfonamide nitrogen is acidic and can be deprotonated by a base to form a nucleophilic anion. This anion can then be alkylated or arylated. The acidity of this proton is influenced by the electronic nature of both the benzene and pyridine rings.
Development of Novel Synthetic Routes
Recent advancements in organic synthesis offer new avenues for the derivatization of the this compound scaffold.
N-Alkylation and N-Arylation: The sulfonamide nitrogen can be readily alkylated or arylated after deprotonation. researchgate.net Transition-metal-free N-arylation procedures using aryl triflates have been developed, offering a mild alternative to traditional methods. sigmaaldrich.com
Cross-Coupling Reactions: The chloro-substituent on the benzene ring can be utilized in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds.
Multi-component Reactions: Novel pyridine-sulfonamide derivatives can be synthesized via multi-component reactions, which allow for the construction of complex molecules in a single step from simple starting materials. researchgate.net
Green Chemistry Principles in the Synthesis of Benzenesulfonamide (B165840) Derivatives
The application of green chemistry principles to the synthesis of sulfonamides is an area of growing interest, aiming to reduce the environmental impact of these important chemical processes.
Several green strategies are applicable to the synthesis of this compound and its derivatives:
Use of Greener Solvents: Traditional syntheses often employ volatile and potentially toxic organic solvents. Research has focused on the use of water, ethanol, or deep eutectic solvents as more environmentally benign alternatives. ajchem-a.com The synthesis of sulfonamides in water using sodium carbonate as a base is a prime example of this approach. nih.gov
Mechanochemistry: Solvent-free mechanochemical methods, such as ball milling, have been developed for the synthesis of sulfonamides. These methods can reduce waste and energy consumption. researchgate.net
Catalytic Methods: The use of efficient catalysts can reduce the amount of reagents needed and minimize waste. For example, the development of catalytic methods for the N-arylation of sulfonamides avoids the use of stoichiometric amounts of activating agents.
Electrochemical Synthesis: Electrochemical methods offer a conceptually new and greener route to aromatic sulfonamides, avoiding harsh reaction conditions and reagents.
By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Advanced Structural Elucidation and Conformational Analysis of 2 Chloro N Pyridin 2 Yl Benzenesulfonamide
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While a specific crystal structure for 2-chloro-N-(pyridin-2-yl)benzenesulfonamide is not publicly available, analysis of closely related sulfonamide structures provides a strong basis for predicting its solid-state behavior. These studies consistently reveal the formation of robust hydrogen-bonding networks and the potential for different crystalline forms, known as polymorphs.
Hydrogen Bonding Networks and Supramolecular Assembly
Based on numerous studies of similar N-arylbenzenesulfonamides, a predominant and highly stable hydrogen-bonding motif involves the formation of centrosymmetric dimers through pairs of N-H···O(sulfonyl) hydrogen bonds. This interaction creates a characteristic ring structure that is a common feature in the supramolecular assembly of sulfonamides.
Furthermore, the presence of the pyridin-2-yl group introduces an additional hydrogen bond acceptor—the pyridine (B92270) nitrogen atom. This allows for the possibility of alternative or supplementary hydrogen-bonding patterns, such as N-H···N(pyridine) interactions. These could lead to the formation of catemeric (chain-like) structures or more complex three-dimensional networks, depending on the interplay with the more common N-H···O bonds. The specific arrangement adopted would be a delicate balance of the strengths of these different hydrogen bonds and the steric demands of the molecule.
Conformational Polymorphism Studies
Conformational polymorphism, the ability of a compound to crystallize in different forms with distinct molecular conformations, is a well-documented phenomenon in organic molecules, particularly those with flexible torsion angles. For this compound, rotation around the S-N and N-C bonds can lead to different molecular shapes (conformers).
The interplay between the molecular conformation and the crystal packing energy can result in the formation of multiple polymorphs, each with unique physical properties. Studies on other sulfonamides have shown that different polymorphs can exhibit variations in the dihedral angles between the aromatic rings and within the sulfonamide linkage. While specific polymorphic forms of this compound have not been reported, it is a strong candidate for such behavior. The crystallization conditions, such as the choice of solvent and the temperature, would likely play a crucial role in determining which polymorphic form is obtained. The identification and characterization of potential polymorphs are essential for a complete understanding of the compound's solid-state chemistry.
Solution-State Spectroscopic Techniques for Structural Characterization
To complement the solid-state data, spectroscopic techniques are employed to elucidate the structure and conformation of this compound in the solution state.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignments (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. ¹H and ¹³C NMR spectra would provide definitive confirmation of the molecular structure of this compound.
In a typical ¹H NMR spectrum, the protons on the chlorobenzene and pyridine rings would appear as distinct multiplets in the aromatic region. The chemical shifts and coupling patterns of these protons would allow for the unambiguous assignment of each hydrogen atom in the molecule. The sulfonamide N-H proton would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration due to hydrogen bonding.
| Technique | Expected Chemical Shift Range (ppm) | Key Structural Information Provided |
|---|---|---|
| ¹H NMR | 7.0 - 9.0 (Aromatic-H), 9.0 - 11.0 (NH) | Number and connectivity of protons, differentiation of aromatic rings. |
| ¹³C NMR | 110 - 160 | Confirmation of the carbon skeleton, identification of key functional group environments. |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational state.
The FTIR spectrum of this compound would be dominated by characteristic absorption bands. A prominent band corresponding to the N-H stretching vibration would be expected in the region of 3200-3400 cm⁻¹. The precise position of this band can be indicative of the extent of hydrogen bonding. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group would give rise to strong absorptions, typically in the ranges of 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. Vibrations associated with the C-Cl, C-N, and C-S bonds, as well as the aromatic C-H and C=C stretching and bending modes, would also be present.
Raman spectroscopy, which is sensitive to non-polar bonds, would complement the FTIR data, particularly for the vibrations of the aromatic rings and the sulfur-containing functional group.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3200 - 3400 |
| S=O | Asymmetric Stretching | 1330 - 1370 |
| S=O | Symmetric Stretching | 1140 - 1180 |
| Aromatic C=C | Stretching | 1450 - 1600 |
Rotational Spectroscopy for Gas-Phase Conformations
To understand the intrinsic conformational preferences of an isolated molecule, free from intermolecular interactions present in the solid or solution state, gas-phase techniques like rotational spectroscopy are invaluable. This high-resolution technique measures the rotational transitions of a molecule, which are exquisitely sensitive to its mass distribution and, therefore, its precise three-dimensional structure.
By analyzing the rotational spectra, it would be possible to determine the moments of inertia of this compound with very high precision. From these, the exact gas-phase geometry and the preferred dihedral angles around the S-N and N-C bonds could be established. Such a study could reveal whether the molecule adopts a single dominant conformation in the gas phase or if a mixture of conformers exists. This information provides a fundamental benchmark for understanding how intermolecular forces in the condensed phase influence the molecule's structure.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways
Mass spectrometry serves as a critical analytical technique for the structural elucidation of synthetic compounds, providing valuable information on molecular weight and fragmentation patterns. For this compound, mass spectrometry confirms the molecular structure and offers insights into its gas-phase ion chemistry. Analysis is typically performed using soft ionization techniques such as electrospray ionization (ESI) to generate protonated molecules [M+H]⁺, followed by tandem mass spectrometry (MS/MS) to induce and analyze fragmentation.
The fragmentation of aromatic sulfonamides under mass spectrometric conditions is influenced by the substituents on both the benzenesulfonyl and the heterocyclic rings. nih.govnih.gov While specific experimental data for this compound is not extensively detailed in the public domain, the fragmentation pathways can be predicted based on the well-established behavior of related sulfonamide compounds.
Predicted Fragmentation Pathways:
The collision-induced dissociation (CID) of the protonated molecule of this compound is expected to proceed through several key fragmentation pathways. These pathways are initiated by the cleavage of the relatively weak S-N and S-C bonds, as well as rearrangements involving the sulfonyl group.
One of the most characteristic fragmentation pathways for arylsulfonamides is the extrusion of sulfur dioxide (SO₂), a neutral loss of 64 Da. nih.gov This process is often facilitated by intramolecular rearrangement. For this compound, this would lead to the formation of a key fragment ion. The presence of an ortho-chloro substituent on the benzene (B151609) ring may promote this SO₂ elimination. nih.gov
Another significant fragmentation route involves the cleavage of the S-N bond, which can occur in two ways, leading to the formation of either the 2-chlorobenzenesulfonyl cation or the aminopyridine cation. Cleavage of the C-S bond can also lead to the loss of the 2-chlorophenyl radical.
Interactive Data Table of Predicted Fragment Ions:
The following table summarizes the predicted major fragment ions for this compound, their corresponding m/z values, and the proposed fragmentation pathways.
| m/z (Predicted) | Proposed Ion Structure | Fragmentation Pathway |
| 282.0/284.0 | [M+H]⁺ | Protonated molecule (isotopic pattern due to Cl) |
| 218.0/220.0 | [M+H - SO₂]⁺ | Loss of sulfur dioxide |
| 175.0/177.0 | [ClC₆H₄SO₂]⁺ | Cleavage of the S-N bond |
| 111.0 | [ClC₆H₄]⁺ | Cleavage of the C-S bond |
| 95.1 | [C₅H₆N₂]⁺ | Protonated 2-aminopyridine (B139424) from S-N cleavage |
| 78.1 | [C₅H₄N]⁺ | Loss of NH₂ from the aminopyridine fragment |
Detailed Research Findings on Related Structures:
Studies on analogous N-phenyl benzenesulfonamides have elucidated several common fragmentation pathways that are likely applicable to this compound. researchgate.net For instance, the formation of an anilide anion through a specific hydrogen transfer mechanism has been observed in the negative ion mode. researchgate.net In the positive ion mode, which is more common for ESI, the fragmentation is dominated by the cleavages around the sulfonyl group.
Research on various sulfonamides has consistently identified the cleavage of the S-N bond as a primary fragmentation pathway. nih.gov The resulting fragments can provide clear structural information about the two constituent aromatic/heterocyclic rings. The charge distribution during fragmentation will influence which fragment is more readily detected.
Computational Chemistry and Theoretical Investigations of 2 Chloro N Pyridin 2 Yl Benzenesulfonamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govjst.org.in It is widely employed to determine molecular geometries, vibrational frequencies, and electronic properties. jst.org.inmdpi.com For 2-chloro-N-(pyridin-2-yl)benzenesulfonamide, DFT calculations, typically using a basis set like B3LYP/6-311G(d,p), can provide a detailed picture of its three-dimensional structure and electron distribution. scienceopen.com
DFT calculations are used to optimize the geometry of the molecule, predicting key structural parameters. researchgate.net These parameters are crucial for understanding the molecule's stability and reactivity.
Table 1: Illustrative Optimized Geometrical Parameters from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | S-O (Sulfonyl) | ~1.43 Å |
| Bond Length | S-N (Sulfonamide) | ~1.65 Å |
| Bond Length | C-Cl (Benzene) | ~1.74 Å |
| Bond Angle | O-S-O | ~120° |
| Dihedral Angle | C-SO₂-NH-C | ~60-70° |
| Note: The values presented in this table are illustrative and represent typical data obtained from DFT calculations for similar sulfonamide-containing molecules. Specific experimental or calculated values for this compound may vary. |
A fundamental step in computational drug design and molecular modeling is energy minimization, which aims to find the three-dimensional arrangement of atoms where the molecule is in its lowest energy state. hakon-art.com For a flexible molecule like this compound, multiple stable conformations, or local energy minima, may exist due to the rotation around single bonds. hakon-art.com
Conformational landscape analysis explores these different stable states to identify the most energetically favorable conformations. hakon-art.com DFT calculations can determine the relative energies of different conformers, revealing which shapes the molecule is most likely to adopt. nih.gov For instance, the orientation of the pyridinyl and chlorophenyl rings relative to the central sulfonamide bridge is a key conformational feature. The molecule is known to be twisted at the sulfur atom, with a characteristic C—SO₂—NH—C torsion angle. nih.govresearchgate.net Studies on similar structures show that the conformation of the N-H bond in the sulfonamide linkage can be influenced by substituents on the adjacent rings. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.comyoutube.com
The energy of the HOMO is related to the ionization potential, indicating the molecule's ability to donate electrons, which is a measure of its nucleophilicity. rsc.org The energy of the LUMO is related to the electron affinity and reflects the molecule's ability to accept electrons, indicating its electrophilicity. rsc.org The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. nih.govscienceopen.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov FMO analysis also reveals that charge transfer occurs within the molecule. scienceopen.comrsc.org
Table 2: Illustrative Frontier Molecular Orbital Properties
| Parameter | Description | Typical Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.5 to 6.5 |
| Note: These values are representative examples based on DFT studies of analogous aromatic sulfonamides and serve to illustrate the data generated from FMO analysis. |
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive behavior of a molecule by visualizing the charge distribution. chemrxiv.orgresearchgate.net It maps the electrostatic potential onto the molecule's electron density surface, simultaneously displaying the molecular shape and charge distribution. researchgate.netresearchgate.net
The MESP map uses a color spectrum to indicate different potential regions. Typically, red areas represent regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. rsc.orgresearchgate.net Blue areas indicate positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. rsc.orgresearchgate.net Green and yellow regions represent neutral or weakly interacting areas. rsc.org For this compound, the MESP surface would likely show negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atom of the pyridine (B92270) ring, identifying them as potential sites for electrophilic interaction or hydrogen bond acceptance. rsc.orgchemrxiv.org Conversely, the hydrogen atom attached to the sulfonamide nitrogen would likely exhibit a positive potential, making it a potential hydrogen bond donor site. chemrxiv.org
Molecular Dynamics Simulations for Dynamic Behavior in Solution
While DFT calculations provide insight into static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, typically in a simulated biological environment like an aqueous solution. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations and interactions change. worldscientific.com
For this compound, an MD simulation would place the molecule in a box of solvent molecules (e.g., water) and track its movements and conformational changes. This can reveal the stability of certain conformations in solution, the nature of solvent interactions, and the flexibility of different parts of the molecule. researchgate.net When studying potential drug candidates, MD simulations are crucial for assessing the stability of a ligand-protein complex, confirming that the molecule remains securely bound to its target over time. worldscientific.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Interaction Mechanisms
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemijournal.com By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to understand which structural features are important for their function. nih.gov
For a series of benzenesulfonamide (B165840) derivatives, a QSAR model could be developed to predict their activity against a specific biological target. chemijournal.comnih.gov This involves calculating a set of molecular descriptors for each compound and then using statistical methods to build a regression model that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values). nih.govmdpi.com The resulting model can then be used to guide the design of more potent analogs. nih.gov
QSAR models are built using molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be broadly categorized into topological, electronic, and others.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe properties like molecular size, shape, and branching. nih.govresearchgate.net They quantify the connectivity of atoms within the molecule. Correlations obtained using topological descriptors can suggest, for example, that more compact structures may be beneficial for activity. nih.govresearchgate.net
Electronic Descriptors: These descriptors quantify the electronic properties of the molecule, such as charge distribution, electronegativity, and polarizability. nih.gov They are often derived from quantum chemical calculations. The distribution of charges and the molecule's ability to participate in electrostatic or hydrogen bonding interactions are critical for its interaction with a biological target. nih.gov
By analyzing the descriptors that appear in a successful QSAR model, researchers can infer which properties are key to the molecule's activity. For example, the model might indicate that activity is enhanced by increasing the electron-withdrawing character of a substituent at a particular position. nih.gov
Prediction of Structural Features Influencing Interactions
The sulfonamide group itself is a significant pharmacophore, known to be present in numerous biologically active molecules. chemijournal.com Theoretical studies on similar benzenesulfonamide derivatives indicate that the geometry around the sulfur atom and the torsional angles between the aromatic rings are critical determinants of molecular shape. chemijournal.com The presence of the chlorine atom on the benzene (B151609) ring and the nitrogen atom in the pyridine ring introduces specific electronic properties that influence the molecule's electrostatic potential and its capacity for hydrogen bonding and other non-covalent interactions.
Molecular electrostatic potential (MEP) maps of analogous sulfonamides show that negative potential regions are typically localized over the sulfonyl oxygen atoms and the pyridine nitrogen, making them likely sites for electrophilic attack or hydrogen bond acceptance. chemijournal.com Conversely, positive potential is often found around the sulfonamide N-H group, marking it as a potential hydrogen bond donor. chemijournal.com The dihedral angle between the two aromatic rings is another crucial parameter, affecting the molecule's three-dimensional shape and steric profile. For similar compounds, this angle has been observed to be significant, influencing how the molecule presents its interaction points to a receptor.
While specific bond lengths and angles for this compound are not detailed in the available literature, computational studies on closely related molecules provide insight into the expected geometry. Density Functional Theory (DFT) calculations on similar sulfonamide derivatives have been used to determine optimized geometries and understand intramolecular interactions, such as hyperconjugative effects, which contribute to the molecule's stability and reactivity. chemijournal.com
Table 1: Predicted Structural Features and Their Influence on Molecular Interactions
| Structural Feature | Predicted Influence on Interactions |
| Sulfonamide Moiety (-SO₂NH-) | The primary site for interaction, with the oxygen atoms acting as hydrogen bond acceptors and the N-H group as a hydrogen bond donor. This group is crucial for anchoring the molecule in the active site of many target enzymes. |
| 2-Chloro Substituent | The chlorine atom can participate in halogen bonding and alters the electronic distribution of the benzene ring, potentially influencing pi-stacking interactions. |
| Pyridine Ring | The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor and can be involved in coordination with metal ions in metalloenzymes. |
| Aromatic Rings | The phenyl and pyridinyl rings can engage in hydrophobic and pi-pi stacking interactions with aromatic amino acid residues in a protein's binding pocket. |
| Dihedral Angle | The relative orientation of the two aromatic rings, defined by the dihedral angle, is critical for the overall shape of the molecule and its complementarity to the binding site. |
In Silico Screening and Molecular Docking Studies for Potential Target Interactions (Mechanistic Focus)
In silico screening and molecular docking studies are powerful computational tools used to predict the potential biological targets of a molecule and to elucidate the specific interactions that govern its binding affinity. For derivatives of N-(pyridin-2-yl)benzenesulfonamide, these studies have frequently identified enzymes, particularly carbonic anhydrases (CAs), as potential targets. researchgate.netnih.govnih.govmdpi.com
Molecular docking simulations place the ligand, this compound, into the three-dimensional structure of a target protein to predict its preferred binding mode and affinity. In the context of CAs, a family of zinc-containing metalloenzymes, the sulfonamide group is a well-established zinc-binding group. nih.govunifi.it Docking studies with analogous compounds consistently show the sulfonamide moiety coordinating directly with the catalytic zinc ion in the active site. mdpi.com
Beyond this key interaction, the surrounding amino acid residues play a critical role in stabilizing the ligand-protein complex. Hydrogen bonds are frequently observed between the sulfonamide group and conserved residues such as threonine and glutamine within the active site. For instance, in human carbonic anhydrase II (hCA II), the hydroxyl group of Thr199 is a crucial interaction point. nih.gov
The aromatic rings of the benzenesulfonamide scaffold also contribute significantly to binding. The chlorophenyl and pyridinyl moieties can form hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. unifi.it Pi-pi stacking interactions with histidine or phenylalanine residues are also common, further anchoring the inhibitor. The specific substitution pattern on the rings influences the selectivity and potency of inhibition for different CA isoforms. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) studies on related benzenesulfonamide derivatives have further highlighted the importance of steric, electrostatic, and hydrophobic fields in determining biological activity. nih.govnih.gov These models help in understanding how modifications to the chemical structure, such as the position and nature of substituents, can enhance binding affinity and selectivity for a particular target.
Table 2: Summary of Predicted Interactions from Molecular Docking Studies of N-(pyridin-2-yl)benzenesulfonamide Analogs with Carbonic Anhydrase
| Interacting Residue (Example: hCA II) | Type of Interaction | Moiety of Ligand Involved |
| Zinc Ion (Zn²⁺) | Metal Coordination | Sulfonamide group |
| Thr199 | Hydrogen Bond | Sulfonamide N-H and S=O |
| Gln92 | Hydrogen Bond | Pyridine Nitrogen / Sulfonamide |
| His94, His96, His119 | Coordination (indirectly via Zn²⁺) | N/A (Residues coordinate the Zinc ion) |
| Val121, Leu198, Pro202 | Hydrophobic/Van der Waals | Phenyl and Pyridine Rings |
| Phe131 | Pi-Pi Stacking | Phenyl Ring |
These computational predictions provide a mechanistic framework for understanding how this compound might interact with potential biological targets at a molecular level, guiding further experimental validation and drug design efforts.
Reactivity and Mechanistic Studies of 2 Chloro N Pyridin 2 Yl Benzenesulfonamide
Acid-Base Properties and Tautomerism
The structure of 2-chloro-N-(pyridin-2-yl)benzenesulfonamide contains both an acidic and a basic site, and it has the potential to exhibit tautomerism.
Acid-Base Character : The primary acidic proton is located on the sulfonamide nitrogen. The electron-withdrawing nature of the adjacent sulfonyl group and the two aromatic rings significantly increases the acidity of this N-H bond compared to a simple amine. The pKa is expected to be in the range of 6-8, similar to other N-arylsulfonamides. The pyridine (B92270) nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital, making it a weak base. Protonation would occur at this site in the presence of a strong acid, forming a pyridinium ion. This protonation would, in turn, increase the electron-withdrawing effect on the sulfonamide portion of the molecule.
Tautomerism : The compound can theoretically exist in two tautomeric forms: the sulfonamide form and the sulfonimide form. The equilibrium between these forms is influenced by factors such as solvent polarity and the electronic nature of the substituents. For most N-heteroaryl sulfonamides, the sulfonamide form is overwhelmingly favored in solution. Theoretical calculations on related sulfonamide derivatives have shown that while both tautomers can co-exist, the sulfonamide form is generally more stable.
| Property | Predicted Characteristic | Influencing Factors |
| Acidity | Moderately acidic N-H proton | Electron-withdrawing sulfonyl and aryl groups |
| Basicity | Weakly basic pyridine nitrogen | sp² hybridization of nitrogen lone pair |
| Tautomerism | Primarily exists in the sulfonamide form | Solvent polarity, electronic effects |
Nucleophilic and Electrophilic Substitution Reactions on the Core Scaffold
The two aromatic rings in this compound present different reactivities towards substitution reactions.
Nucleophilic Substitution : The chlorobenzene ring is activated towards nucleophilic aromatic substitution (SNAr). The potent electron-withdrawing effect of the sulfonyl group (-SO₂-), particularly from the ortho position, stabilizes the negatively charged Meisenheimer complex intermediate that forms upon nucleophilic attack. researchgate.net This facilitates the displacement of the chloride leaving group by strong nucleophiles. The pyridine ring is also inherently electron-deficient and can undergo nucleophilic substitution, although this typically requires harsh conditions or activation (e.g., N-oxide formation). wikipedia.org In the context of this molecule, the chlorobenzene ring is the more probable site for an SNAr reaction.
Electrophilic Substitution : Both aromatic rings are deactivated towards electrophilic aromatic substitution.
On the chlorobenzene ring , the chlorine atom is a deactivating but ortho, para-directing group, while the sulfonamide group is strongly deactivating and meta-directing. The combined effect makes electrophilic substitution on this ring difficult, requiring forcing conditions. If a reaction were to occur, the substitution would likely be directed to the positions meta to the sulfonyl group and ortho/para to the chlorine atom.
The pyridine ring is significantly deactivated towards electrophiles due to the electronegativity of the nitrogen atom. uoanbar.edu.iq Furthermore, under the acidic conditions often used for electrophilic substitution, the pyridine nitrogen would be protonated, further increasing this deactivation. uoanbar.edu.iq Any substitution would be expected to occur at the C-3 or C-5 position, which are the least deactivated positions. uoanbar.edu.iq
| Ring System | Reaction Type | Predicted Reactivity & Regioselectivity |
| Chlorobenzene | Nucleophilic Substitution (SNAr) | Favored : Activated by the ortho-sulfonyl group. Nucleophile replaces Cl. |
| Electrophilic Substitution | Disfavored : Strongly deactivated. Complex directing effects. | |
| Pyridine | Nucleophilic Substitution | Possible : Requires harsh conditions or activation. |
| Electrophilic Substitution | Strongly Disfavored : Highly deactivated ring. uoanbar.edu.iq |
Transition Metal-Catalyzed Reactions Involving the Sulfonamide Moiety
The chloro-substituted benzene (B151609) ring is a suitable handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions : The C-Cl bond can participate in a variety of palladium-catalyzed reactions, such as the Suzuki-Miyaura (with boronic acids), Heck (with alkenes), and Buchwald-Hartwig (with amines or alcohols) couplings. These reactions would replace the chlorine atom with a new substituent. However, a potential complication arises from the presence of two nitrogen atoms (pyridine and sulfonamide) which can act as ligands and coordinate to the metal catalyst. This coordination can sometimes inhibit or poison the catalyst, requiring the use of specialized ligand systems or reaction conditions to achieve good yields. researchgate.net Pyridine sulfinates, derived from related structures, have been shown to be effective partners in palladium-catalyzed cross-coupling reactions. tcichemicals.com
| Reaction Name | Coupling Partner | Potential Product |
| Suzuki-Miyaura | Aryl/vinyl boronic acid | N-(pyridin-2-yl)-[1,1'-biphenyl]-2-sulfonamide derivative |
| Heck | Alkene | 2-alkenyl-N-(pyridin-2-yl)benzenesulfonamide derivative |
| Buchwald-Hartwig | Amine | 2-(amino)-N-(pyridin-2-yl)benzenesulfonamide derivative |
| Sonogashira | Terminal alkyne | 2-alkynyl-N-(pyridin-2-yl)benzenesulfonamide derivative |
Photochemical and Thermal Decomposition Pathways
The stability of this compound under energetic conditions is dictated by the relative strengths of its covalent bonds.
Thermal Decomposition : Upon heating, the weakest bonds are most likely to cleave first. In the sulfonamide linkage (-SO₂-NH-), the sulfur-nitrogen (S-N) bond is typically the most labile. Thermolysis would likely proceed via homolytic cleavage of the S-N bond to generate a sulfonyl radical and an N-centered pyridinyl radical. These reactive intermediates would then undergo a variety of secondary reactions, such as hydrogen abstraction from a solvent or dimerization. Another possible, though likely higher energy, pathway is the cleavage of the carbon-sulfur (C-S) bond.
Photochemical Decomposition : The aromatic rings suggest that the molecule will absorb UV light. Upon photoexcitation, similar bond-breaking pathways to thermolysis can be expected. Photolysis of related heteroaromatic N-oxide compounds often involves complex rearrangements and ring-opening reactions. wur.nl For this compound, irradiation could induce homolysis of the S-N bond or potentially the C-Cl bond, leading to radical species. The precise decomposition products would depend heavily on the wavelength of light used and the reaction medium. Studies on the thermolysis and photolysis of N-benzoylhydrazones, which also contain an N-N bond, show that homolysis of this bond is a primary process. researchgate.net
| Condition | Probable Initial Step | Potential Intermediates |
| Thermal | Homolytic cleavage of the S-N bond | 2-chlorobenzenesulfonyl radical; 2-aminopyridinyl radical |
| Photochemical | Homolytic cleavage of S-N or C-Cl bonds | Radical species |
In Vitro Biological Interactions of this compound: A Review of Current Mechanistic Understanding
Initial investigations into the bioactivity of this compound have centered on its potential as an enzyme inhibitor and an anti-proliferative agent. This article synthesizes the available in vitro data concerning its mechanisms of biological interaction, focusing on enzyme inhibition, receptor binding, molecular target identification, and anti-proliferative effects in model systems.
Analytical Methodologies for the Characterization and Quantification of 2 Chloro N Pyridin 2 Yl Benzenesulfonamide
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures and assess the purity of individual compounds. For a molecule like 2-chloro-N-(pyridin-2-yl)benzenesulfonamide, both high-performance liquid chromatography and gas chromatography are applicable, though the latter typically requires a derivatization step.
High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for the purity assessment and quantification of non-volatile, thermally stable compounds such as sulfonamides. A reversed-phase HPLC (RP-HPLC) method is typically developed, where the stationary phase is nonpolar (e.g., C18 or C8) and the mobile phase is a polar solvent mixture.
Method development for this compound would involve the systematic optimization of several parameters to achieve a symmetric peak shape, good resolution from potential impurities, and a reasonable retention time. Key parameters include the choice of column, the composition of the mobile phase (often a mixture of acetonitrile or methanol and an aqueous buffer), the pH of the buffer, the column temperature, and the flow rate. Detection is typically performed using a UV-Vis or Photodiode Array (PDA) detector, set to a wavelength where the analyte exhibits maximum absorbance, which is expected given the presence of aromatic rings in its structure.
Once developed, the method must be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its reliability, accuracy, and precision. Validation encompasses testing for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Table 1: Illustrative RP-HPLC Method Parameters for Analysis of this compound
| Parameter | Condition | Purpose |
| Stationary Phase | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a nonpolar surface for hydrophobic interactions, suitable for retaining the analyte. |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (60:40 v/v) | A polar solvent system to elute the compound. The organic modifier (acetonitrile) and pH are adjusted to optimize retention and peak shape. |
| Flow Rate | 1.0 mL/min | Controls the speed of elution, affecting analysis time and separation efficiency. |
| Column Temperature | 25 °C | Maintained to ensure reproducible retention times and improve peak symmetry. |
| Injection Volume | 10 µL | The amount of sample introduced into the system for analysis. |
| Detector | Photodiode Array (PDA) at 265 nm | Measures the absorbance of the analyte as it elutes. 265 nm is a common wavelength for compounds with aromatic structures. |
| Run Time | 10 minutes | The total time required for the chromatographic separation. |
Table 2: Typical Validation Parameters for an HPLC Assay
| Validation Parameter | Acceptance Criteria | Description |
| Linearity | Correlation Coefficient (R²) ≥ 0.999 | The ability of the method to produce results that are directly proportional to the concentration of the analyte. |
| Accuracy | Recovery between 98.0% and 102.0% | The closeness of the test results obtained by the method to the true value. |
| Precision (RSD) | Repeatability RSD ≤ 2.0%; Intermediate Precision RSD ≤ 2.0% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |
| Specificity | No interference at the analyte's retention time | The ability to assess the analyte unequivocally in the presence of components which may be expected to be present. |
| LOD & LOQ | Signal-to-Noise Ratio of 3:1 (LOD) and 10:1 (LOQ) | The lowest amount of analyte in a sample which can be detected and quantified with suitable precision and accuracy. |
| Robustness | %RSD ≤ 2.0% after minor changes in method | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. However, sulfonamides like this compound are generally non-volatile and thermally labile due to the presence of the polar N-H bond. Therefore, direct analysis by GC is often not feasible.
To make the compound suitable for GC analysis, a derivatization step is required to convert it into a more volatile and thermally stable derivative. This process involves reacting the analyte with a derivatizing agent to block the active hydrogen on the sulfonamide nitrogen. Common derivatization techniques include silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or methylation. The resulting derivative will have a lower boiling point and increased thermal stability, allowing it to pass through the GC column without decomposition. The mass spectrometer then detects the derivatized compound, providing both quantitative data and structural information from its mass fragmentation pattern.
Table 3: Potential Derivatization Strategies for GC-MS Analysis
| Derivatization Agent | Derivative Formed | Rationale |
| BSTFA | Trimethylsilyl (TMS) derivative | Replaces the active hydrogen on the nitrogen with a nonpolar TMS group, increasing volatility and thermal stability. |
| Diazomethane | Methyl derivative | Methylates the acidic N-H group, reducing polarity and improving chromatographic behavior. |
Spectrophotometric and Spectrofluorometric Assays for Quantification
Spectrophotometric methods are often used for the quantification of compounds in solution, offering a simpler and faster alternative to chromatography for routine analysis. These methods are based on the principle that molecules absorb light at specific wavelengths.
For this compound, a UV-Vis spectrophotometric method can be developed. The presence of the chlorobenzene and pyridine (B92270) rings constitutes a chromophore that absorbs light in the UV region. The first step in method development is to determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the compound across the UV spectrum. Quantification is then achieved by creating a calibration curve that plots absorbance versus a series of known concentrations, following the Beer-Lambert law.
Spectrofluorometry is another potential technique, although it is contingent on the molecule possessing native fluorescence or being derivatized with a fluorescent tag. If this compound is fluorescent, this method can offer significantly higher sensitivity and selectivity compared to UV-Vis spectrophotometry, as fewer compounds exhibit natural fluorescence.
Electrochemical Methods for Detection and Characterization
Electrochemical methods provide a highly sensitive approach for the detection and quantification of electroactive compounds. nih.govmdpi.com Molecules that can be oxidized or reduced within a specific potential window can be analyzed using techniques like voltammetry. The aromatic systems and heteroatoms (nitrogen, sulfur, oxygen) in this compound suggest it may be electroactive.
Cyclic Voltammetry (CV) could be used for the initial characterization of its electrochemical behavior, identifying oxidation and reduction potentials. For quantitative purposes, more sensitive techniques such as Differential Pulse Voltammetry (DPV) or Square-Wave Voltammetry (SWV) are preferred. These methods generate a peak current that is proportional to the concentration of the analyte.
The performance of electrochemical sensors can be significantly enhanced by modifying the working electrode (e.g., glassy carbon electrode) with materials like nanomaterials, conductive polymers, or molecularly imprinted polymers to increase sensitivity and selectivity towards the target analyte. nih.govrsc.org
Table 4: Overview of Electrochemical Techniques for Analysis
| Technique | Application | Information Obtained |
| Cyclic Voltammetry (CV) | Characterization | Redox potentials, reversibility of electron transfer reactions. |
| Differential Pulse Voltammetry (DPV) | Quantification | Peak current proportional to analyte concentration; high sensitivity. |
| Square-Wave Voltammetry (SWV) | Quantification | Similar to DPV but faster scan rates; excellent sensitivity. |
Future Directions and Emerging Research Avenues for 2 Chloro N Pyridin 2 Yl Benzenesulfonamide
Development of Advanced Functional Materials Based on the Compound
The unique combination of functional groups within 2-chloro-N-(pyridin-2-yl)benzenesulfonamide makes it a compelling candidate as a building block for novel functional materials, particularly in the realm of coordination polymers and metal-organic frameworks (MOFs). The pyridine (B92270) ring offers a classic coordination site for metal ions, a fundamental interaction in the construction of MOFs. nih.govrsc.orgresearchgate.net The ability of pyridine and its derivatives to link metal centers is a cornerstone of MOF design, allowing for the creation of porous materials with applications in gas storage and separation. mdpi.com
| Molecular Feature | Relevance to Functional Materials | Potential Application |
|---|---|---|
| Pyridine Nitrogen | Acts as a Lewis base to coordinate with metal ions. rsc.orgresearchgate.net | Node/Linker in Metal-Organic Frameworks (MOFs) and Coordination Polymers. |
| Sulfonamide Group (-SO₂NH-) | Provides sites for hydrogen bonding, directing the supramolecular assembly of the framework. | Structural control and stabilization of 3D architectures. |
| Aromatic Rings | Offers rigidity and potential for π-π stacking interactions. | Formation of ordered, crystalline materials. |
| Chloro Substituent | Modifies electronic properties and solubility; can participate in halogen bonding. | Tuning of photophysical, electronic, or catalytic properties of the material. |
Integration into Supramolecular Architectures and Co-crystal Engineering
Supramolecular chemistry relies on non-covalent interactions to assemble molecules into well-defined, higher-order structures. The functional groups within this compound are ideally suited for directing such self-assembly through predictable recognition patterns, known as supramolecular synthons. researchgate.netresearchgate.net This makes the compound a prime target for co-crystal engineering, a strategy used to design new crystalline solids with tailored physicochemical properties.
The most significant interactions are expected to be hydrogen bonds. The sulfonamide N-H group is a potent hydrogen-bond donor, while the sulfonyl oxygens and the pyridine nitrogen atom are effective acceptors. This combination can lead to robust and predictable synthons, such as the amide-pyridine N-H···N interaction or the common sulfonamide dimer formed via N-H···O=S hydrogen bonds. nih.govresearchgate.net The understanding of this supramolecular synthon hierarchy is a key challenge in crystal engineering but offers a powerful tool for designing new solid forms. researchgate.netresearchgate.net By co-crystallizing this compound with other molecules (coformers) that have complementary hydrogen bonding sites, it is possible to create a wide array of new structures with modified properties like solubility, stability, and morphology.
| Interaction Type | Participating Groups | Expected Supramolecular Synthon | Significance |
|---|---|---|---|
| Hydrogen Bond (Donor-Acceptor) | Sulfonamide N-H (donor) and Sulfonyl O (acceptor) | Sulfonamide Dimer or Catemer (Chain) | Primary interaction motif in many sulfonamide crystal structures, directing the main assembly. researchgate.net |
| Hydrogen Bond (Donor-Acceptor) | Sulfonamide N-H (donor) and Pyridine N (acceptor) | Amide-Pyridine Heterodimer | A highly reliable and directional interaction for linking different molecular components. nih.gov |
| π-π Stacking | Benzene (B151609) Ring and Pyridine Ring | Offset or Face-to-Face Stacking | Contributes to the stabilization of the crystal packing. |
| Halogen Bonding | Chlorine atom (donor) and a Lewis base (e.g., Sulfonyl O) | C-Cl···O Interaction | Provides additional directional control in the crystal lattice. |
Application in Chemical Sensing and Diagnostics (Non-medical)
The development of chemosensors for the detection of specific ions is a significant area of analytical chemistry. The structure of this compound incorporates functionalities that are known to act as binding sites for both cations and anions, suggesting its potential as a selective optical sensor. researchgate.netresearchgate.net
The pyridine moiety is a well-established binding site for various metal cations. The interaction of a pyridine-based sulfonamide with ions such as Fe²⁺ and Cu²⁺ has been shown to cause a distinct color change, forming the basis for a colorimetric sensor. researchgate.net Coordination of a metal ion to the pyridine nitrogen of this compound could similarly perturb the electronic structure of the molecule, leading to a detectable change in its absorption or fluorescence spectrum.
Furthermore, the sulfonamide N-H group is a recognized hydrogen-bond donor for anion recognition. nih.govacs.org This proton is sufficiently acidic that it can be deprotonated by basic anions like fluoride (B91410) (F⁻) or acetate (B1210297) (CH₃COO⁻). researchgate.netacs.org This deprotonation event results in a significant electronic change within the molecule, often leading to a dramatic color change or a "turn-on" or "turn-off" fluorescent response. nih.gov This mechanism has been widely exploited to create highly selective anion sensors. The combination of both a cation-binding site (pyridine) and an anion-binding site (sulfonamide) within the same molecule opens up possibilities for developing dual-function sensors or sensors with complex logic-gate behaviors.
| Target Analyte | Sensing Mechanism | Responsible Functional Group | Potential Signal Output |
|---|---|---|---|
| Metal Cations (e.g., Cu²⁺, Fe²⁺) | Coordination/Complexation | Pyridine Nitrogen | Colorimetric (change in absorption) or Fluorometric (fluorescence quenching/enhancement). researchgate.net |
| Basic Anions (e.g., F⁻, OAc⁻, CN⁻) | Hydrogen Bonding followed by Deprotonation | Sulfonamide N-H | Colorimetric (naked-eye color change) or Fluorometric response. nih.govresearchgate.net |
| pH Changes | Protonation/Deprotonation | Pyridine N (basic) and Sulfonamide N-H (acidic) | Changes in UV-Vis absorption or fluorescence spectra. |
Catalyst Development and Ligand Design using the this compound Framework
Pyridine-containing ligands are ubiquitous in transition metal catalysis due to their strong coordination properties and electronic tunability. unimi.it The this compound framework is an excellent candidate for a bidentate ligand, capable of chelating a metal center through the pyridine nitrogen and either the sulfonamide nitrogen or one of the sulfonyl oxygens. This chelation effect can stabilize the metal center and create a well-defined coordination sphere for catalytic reactions.
This class of ligand could be applied in a variety of catalytic transformations. For example, ruthenium complexes bearing polypyridyl ligands have been successfully used as catalysts for hydride transfer reactions, such as the reduction of NAD⁺ to NADH. nih.gov Similarly, palladium(II) complexes with bifunctional pyridine-type ligands have shown remarkable activity in C-H activation reactions. acs.org The electronic nature of the ligand is crucial for catalytic performance. The presence of the chloro-substituent on the benzenesulfonamide (B165840) ring acts as an electron-withdrawing group, which can modify the electron density at the metal center. This electronic tuning can be used to optimize the reactivity and selectivity of the catalyst for a specific transformation. The modular synthesis of such ligands allows for the creation of a library of derivatives with varying electronic and steric properties for catalyst screening and optimization.
| Potential Metal Center | Coordination Mode | Potential Catalytic Application | Role of the Ligand |
|---|---|---|---|
| Ruthenium (Ru) | Bidentate [N,N] or [N,O] | Transfer Hydrogenation, Redox Reactions. nih.gov | Stabilizes the metal center and modulates its redox potential. |
| Palladium (Pd) | Bidentate [N,N] or [N,O] | C-H Activation, Cross-Coupling Reactions. acs.org | Acts as an ancillary ligand to control reactivity and selectivity. |
| Iridium (Ir) / Rhodium (Rh) | Bidentate [N,N] or [N,O] | Asymmetric Hydrogenation, Hydroformylation. | Creates a chiral environment if a chiral version of the ligand is synthesized. |
| Copper (Cu) / Nickel (Ni) | Bidentate [N,N] or [N,O] | Atom Transfer Radical Polymerization (ATRP), Cross-Coupling Reactions. mdpi.com | Controls the polymerization rate and catalyst activity. |
Q & A
Q. What are the recommended synthetic routes for 2-chloro-N-(pyridin-2-yl)benzenesulfonamide?
Methodological Answer: A common approach involves condensing 2-chlorobenzenesulfonamide with pyridin-2-amine derivatives. For example:
- Reagents/Conditions: Use phosphorus oxychloride (POCl₃) as a condensing agent under reflux (5–6 hours) in anhydrous conditions .
- Purification: Recrystallize the crude product from toluene or ethyl acetate to obtain high-purity crystals suitable for structural analysis .
- Yield Optimization: Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of sulfonamide to pyridine derivative) to minimize side products.
Q. How is the structural characterization of this compound performed?
Methodological Answer:
-
X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is standard. Typical parameters include:
Crystallographic Data Values (Example) Space group Monoclinic, P2₁ Unit cell dimensions a = 11.097 Å, b = 5.306 Å, c = 12.319 Å β angle 104.24° Torsion angles (S–N–C=O) ~60–89° (conformational flexibility) -
Spectroscopy: Validate using ¹H/¹³C NMR (DMSO-d₆), IR (S=O stretch ~1350 cm⁻¹), and HRMS.
Advanced Research Questions
Q. How can conformational flexibility impact biological activity?
Methodological Answer: The torsion angles between the sulfonyl benzene ring and pyridinyl group (e.g., 60.4°–89.4° ) influence binding to target proteins. Strategies to study this:
Q. How can crystallographic data discrepancies be resolved?
Methodological Answer: Discrepancies in dihedral angles (e.g., 73.3° vs. 89.1° ) may arise from:
Q. What methodologies are used to study enzyme inhibition mechanisms?
Methodological Answer:
- In Vitro Assays: Competitive inhibition assays with recombinant 11β-HSD1, measuring cortisol production via HPLC .
- Molecular Docking: Use AutoDock Vina to predict binding poses in the enzyme active site (PDB: 4K1L).
- SAR Studies: Synthesize analogs (e.g., substituents on pyridine or benzene rings) and correlate IC₅₀ with steric/electronic parameters .
Q. How are structure-activity relationships (SAR) established for sulfonamide derivatives?
Methodological Answer:
-
QSAR Modeling: Use CoMFA/CoMSIA to correlate substituent effects (e.g., Hammett σ values) with bioactivity .
-
Key Substituent Effects:
Substituent Biological Activity Trend Reference Electron-withdrawing (Cl) ↑ Enzyme inhibition potency Pyridinyl vs. Phenyl Enhanced selectivity for 11β-HSD1
Data Contradiction Analysis
Example: Conflicting dihedral angles in crystallographic studies (e.g., 73.3° vs. 89.1° ):
- Root Cause: Variations in crystal packing forces or solvent interactions.
- Resolution: Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., N–H···O hydrogen bonds ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
